molecular formula C25H29N5O B11247770 N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide

Cat. No.: B11247770
M. Wt: 415.5 g/mol
InChI Key: IGLBRSNHQXPMPW-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . The reaction conditions often require the presence of trifluoroacetic acid as a catalyst . The structures of the obtained products are confirmed using methods such as IR spectroscopy, NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. This compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbutanamide

InChI

InChI=1S/C25H29N5O/c1-19-18-23(30-16-5-6-17-30)29-25(26-19)28-22-14-12-21(13-15-22)27-24(31)11-7-10-20-8-3-2-4-9-20/h2-4,8-9,12-15,18H,5-7,10-11,16-17H2,1H3,(H,27,31)(H,26,28,29)

InChI Key

IGLBRSNHQXPMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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